3-(4-Bromo-2-ethylphenyl)oxetan-3-aminehydrochloride
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Overview
Description
3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is a chemical compound with a molecular structure that includes a bromine atom, an ethyl group, and an oxetane ring attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-ethylphenyl oxetane followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production also requires efficient purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to target molecules, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-ethylphenyl)oxetan-3-amine hydrochloride
- 3-(4-Fluoro-2-ethylphenyl)oxetan-3-amine hydrochloride
- 3-(4-Iodo-2-ethylphenyl)oxetan-3-amine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
3-(4-bromo-2-ethylphenyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11;/h3-5H,2,6-7,13H2,1H3;1H |
InChI Key |
PQXOMIJDMPNMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2(COC2)N.Cl |
Origin of Product |
United States |
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